molecular formula C24H25N7O3 B1665307 1-Cyclopropyl-3-propyl-8-(6-(N-nicotinoyl-N-ethylamino)-3-pyridyl)xanthine- CAS No. 1000005-71-9

1-Cyclopropyl-3-propyl-8-(6-(N-nicotinoyl-N-ethylamino)-3-pyridyl)xanthine-

Cat. No. B1665307
M. Wt: 459.5 g/mol
InChI Key: WULKGVCEOREGQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ATL-801 is an A2B receptor-selective antagonist. Mice fed ATL-801 along with DSS showed a significantly lower extent and severity of colitis than mice treated with DSS alone, as shown by reduced clinical symptoms, histological scores, IL-6 levels and proliferation indices.

Scientific Research Applications

Adenosine Receptor Antagonism

  • A1 Adenosine Receptor Antagonists : Compounds like 1,3-dipropyl-8-[2-hydroxy-4-[(carboxymethyl)oxy]phenyl]xanthine are effective as functionalized congeners with high potency and selectivity for A1-adenosine receptors. This property is crucial for exploring their potential in medical applications involving adenosine receptors (Shamim et al., 1988).

  • Variations in Xanthine Structures : Studies on pyrido[2,1-f]purine-2,4-dione derivatives, similar in structure to xanthine, have shown substantial antagonist effects against adenosine receptors, especially the A3 receptor, indicating the potential of these compounds in developing new families of adenosine receptor antagonists (Priego et al., 2002).

  • Xanthine Derivatives as Antagonists : The development of tricyclic xanthine derivatives containing a basic substituent has demonstrated significant adenosine receptor affinities, highlighting their potential as AR antagonists and indicating their possible application in various medical conditions (Załuski et al., 2018).

Pharmacological Activities

  • Bronchodilator Activity : Some xanthine derivatives have been synthesized to study their pharmacological activities, such as bronchodilator effects. This research is crucial for understanding the potential of these compounds in treating respiratory conditions (Miyamoto et al., 1993).

  • Neuroprotective Mechanisms : Research on propentofylline, a xanthine derivative, has revealed its potential in neuroprotection by inhibiting microglial proliferation, which plays a significant role in neuronal damage. This aspect of xanthine derivatives is essential for exploring treatments in neurodegenerative diseases (Si et al., 1996).

Synthesis and Structural Analysis

  • Synthesis of Xanthine Derivatives : Studies have focused on the synthesis and structural analysis of various xanthine derivatives, providing insights into their chemical properties and potential applications in medicinal chemistry (Marx et al., 2019).

  • Structural Studies : The structure of compounds like 8-(dicyclopropylmethyl)-1,3-dipropylxanthine has been analyzed to understand their conformation and potential interactions with biological targets (Hirayama et al., 1993).

properties

CAS RN

1000005-71-9

Product Name

1-Cyclopropyl-3-propyl-8-(6-(N-nicotinoyl-N-ethylamino)-3-pyridyl)xanthine-

Molecular Formula

C24H25N7O3

Molecular Weight

459.5 g/mol

IUPAC Name

N-[5-(1-cyclopropyl-2,6-dioxo-3-propyl-7H-purin-8-yl)pyridin-2-yl]-N-ethylpyridine-3-carboxamide

InChI

InChI=1S/C24H25N7O3/c1-3-12-30-21-19(23(33)31(24(30)34)17-8-9-17)27-20(28-21)15-7-10-18(26-14-15)29(4-2)22(32)16-6-5-11-25-13-16/h5-7,10-11,13-14,17H,3-4,8-9,12H2,1-2H3,(H,27,28)

InChI Key

WULKGVCEOREGQF-UHFFFAOYSA-N

SMILES

CCCN1C2=C(C(=O)N(C1=O)C3CC3)NC(=N2)C4=CN=C(C=C4)N(CC)C(=O)C5=CN=CC=C5

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)C3CC3)NC(=N2)C4=CN=C(C=C4)N(CC)C(=O)C5=CN=CC=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ATL-801;  ATL801;  ATL 801

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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